6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2866308-72-5
VCID: VC12005446
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid

CAS No.: 2866308-72-5

Cat. No.: VC12005446

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid - 2866308-72-5

Specification

CAS No. 2866308-72-5
Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key MVMCOYCPPYKUSN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2

Introduction

Structural Characterization and Nomenclature

Core Architecture

The molecule features a spiro[3.4]octane backbone, where two rings share a single atom (spiro junction). The 2-oxa designation indicates a three-membered ether ring containing oxygen, while the 6-aza label specifies a four-membered amine ring with nitrogen . The Boc group (-OC(O)O-tBu) protects the amine, and a carboxylic acid (-COOH) resides at position 7 of the octane system .

Key Structural Attributes:

  • Spirocyclic Rigidity: Enhances stereochemical control in synthesis.

  • Boc Protection: Stabilizes the amine against undesired reactions .

  • Carboxylic Acid: Enables further functionalization via esterification or amide coupling .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically involves:

  • Spirocycle Construction: Cyclization strategies to form the fused rings.

  • Boc Protection: Introducing the tert-butoxycarbonyl group to the amine.

  • Carboxylic Acid Installation: Oxidation or carboxylation at position 7.

Route 1: Boc Protection Post-Spirocycle Formation

  • Spiro[3.4]octane Synthesis:

    • Cycloaddition or ring-closing metathesis to form the spiro backbone .

  • Amine Protection:

    • Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Carboxylic Acid Introduction:

    • Oxidation of a methylene group using KMnO₄ or RuO₄ .

Route 2: Late-Stage Functionalization

  • Example: Coupling a pre-formed spirocyclic amine with a Boc-protected carboxylic acid derivative via peptide coupling reagents (e.g., HATU, EDC) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₅
Molecular Weight269.29 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityPolar aprotic solvents (DMF, DMSO)
StabilityStable under inert conditions

Reactivity and Functionalization

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane, TFA), yielding a free amine for further reactions :
Boc-protected amineTFAAmine+CO2+tBuOH\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{Amine} + \text{CO}_2 + \text{tBuOH}

Carboxylic Acid Derivatives

The -COOH group participates in:

  • Esterification: With alcohols via Fischer-Speier reaction.

  • Amide Formation: Using carbodiimides (e.g., DCC) and amines .

Applications in Research

Medicinal Chemistry

  • Drug Scaffolds: The spirocyclic core mimics bioactive conformations in natural products, aiding in kinase inhibitor design .

  • Prodrug Development: Boc protection allows controlled release of active amines in vivo .

Material Science

  • Chiral Ligands: Utilized in asymmetric catalysis due to rigid stereochemistry .

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
6-Boc-2-oxa-6-azaspiro[3.4]octane Lacks carboxylic acid; simpler synthesisIntermediate in peptide chemistry
2-Boc-6-oxo-2-azaspiro[3.4]octane Ketone instead of -COOH; lower reactivityKetone-based couplings
6-Boc-6-azaspiro[3.4]octane-7-carboxylic acid Isomeric -COOH position; similar usesDrug candidate synthesis

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